

Application Notes: 4-Aminoquinazoline Derivatives in Anticancer Research

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Compound of Interest

Compound Name: 4-Chloroquinazolin-2-amine

Cat. No.: B057396

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1. Introduction

The 4-aminoquinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities. In anticancer research, it has emerged as a "privileged scaffold" due to its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1][2] This has led to the successful development and FDA approval of several 4-aminoquinazoline-based drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), lapatinib (Tykerb®), and afatinib (Gilotrif®), primarily for the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.[3][4] These agents are highly selective inhibitors of tyrosine kinases, which are critical enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5][6]

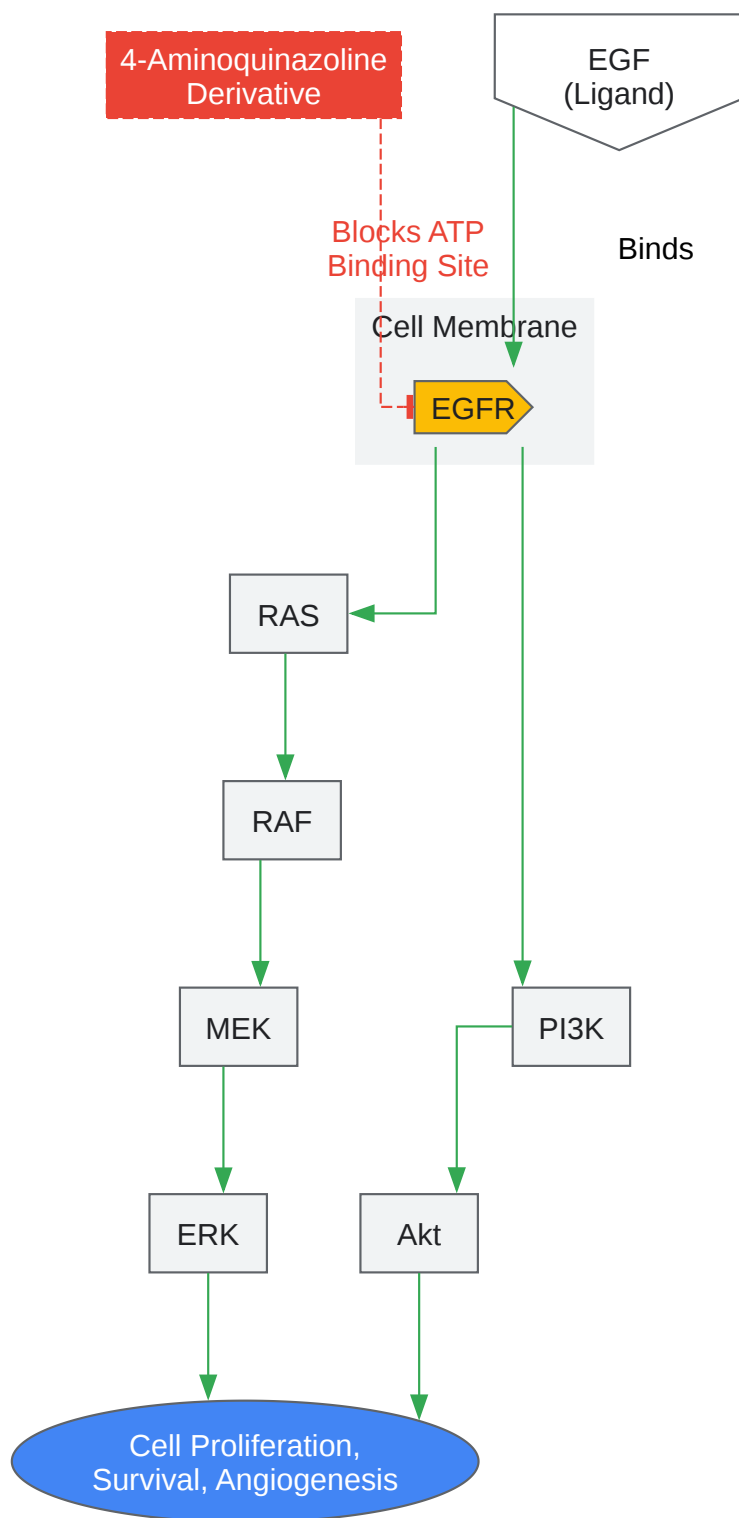
2. Mechanism of Action: Kinase Inhibition

The primary anticancer mechanism of 4-aminoquinazoline derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action blocks the downstream signaling cascades essential for tumor growth and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[1][4]

2.1. EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including lung, colon, and breast cancer, leading to uncontrolled cell proliferation.[7][8]

First and second-generation 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are designed to target the ATP pocket of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like MAPK and PI3K/Akt.[3][9] Newer generations of these inhibitors are being developed to overcome acquired resistance, often caused by mutations like T790M in the EGFR kinase domain.[9][10]



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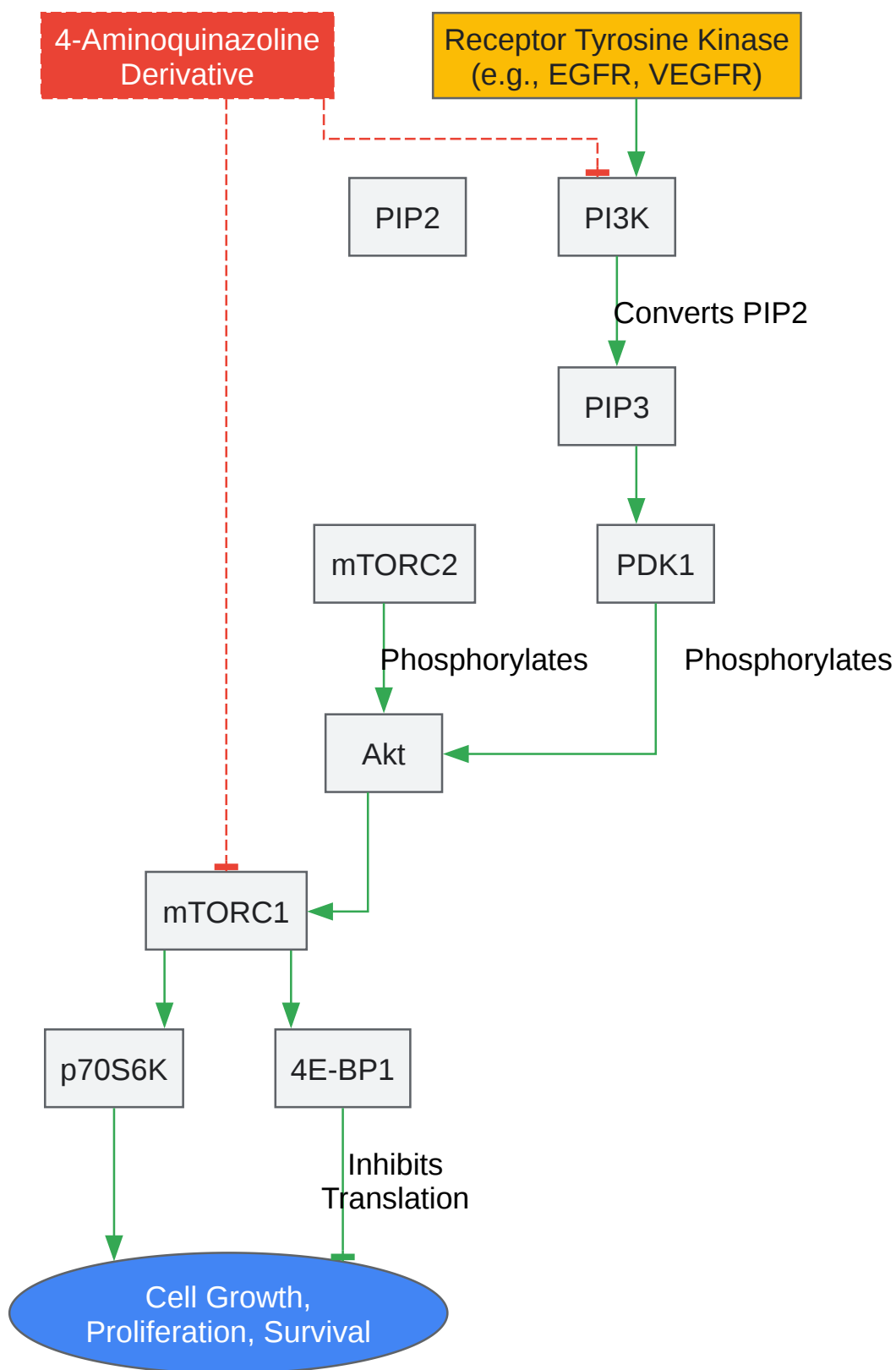
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline derivatives.

2.2. VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF signaling pathway.^[11] VEGFR-2 is the main receptor responsible for mediating the angiogenic effects of VEGF.^[12] Several 4-aminoquinazoline derivatives, such as vandetanib, have been developed as dual inhibitors targeting both EGFR and VEGFR-2.^{[3][13][14]} By inhibiting VEGFR-2, these compounds block the proliferation and migration of endothelial cells, thereby suppressing tumor-induced angiogenesis.^{[11][15]}

2.3. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.^{[16][17]} A growing number of 4-aminoquinazoline derivatives are being designed to specifically target key kinases in this pathway, particularly the p110 α isoform of PI3K (PI3K α) and mTOR.^{[4][18]} By inhibiting these targets, the compounds can induce cell cycle arrest and apoptosis in cancer cells.^{[16][17]} For example, the novel derivative DHW-208 has shown significant inhibitory activity against PI3K and mTOR.^[16]



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Caption: Inhibition points of 4-aminoquinazolines in the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The anticancer activity of various 4-aminoquinazoline derivatives has been quantified through in vitro assays, with IC50 values indicating the concentration required to inhibit 50% of a biological process.

Table 1: EGFR Inhibitory Activity

| Compound | Cell Line | IC50 (μM) | Reference |
|-------------|-----------------|-----------|-----------|
| Gefitinib | A549 (Lung) | 15.59 | [19] |
| Erlotinib | MCF-7 (Breast) | 20 | [19] |
| Compound 7i | A549 (Lung) | 2.25 | [20] |
| Compound 7i | HT-29 (Colon) | 1.72 | [20] |
| Compound 7i | MCF-7 (Breast) | 2.81 | [20] |
| Compound 4a | MKN45 (Gastric) | 2.5 | [21] |

| Compound 3b | MCF-7 (Breast) | 0.00013 | [22] |

Table 2: Dual EGFR/VEGFR-2 Inhibitory Activity

| Compound | Target Kinase | IC50 (μM) | Cell Line | IC50 (μM) | Reference |
|----------|---------------|-----------|----------------|----------------|-----------|
| 10a | EGFR | 0.042 | A549 (Lung) | 0.45 (Hypoxia) | [13] |
| | VEGFR-2 | 0.031 | | | |
| 10g | EGFR | 0.035 | A549 (Lung) | 0.38 (Hypoxia) | [13] |
| | VEGFR-2 | 0.027 | | | |
| 15a | EGFR | 0.13 | HT-29 (Colon) | Not Reported | [14] |
| | VEGFR-2 | 0.56 | | | |
| 15b | EGFR | 0.15 | MCF-7 (Breast) | 4.41 | [14] |

| | VEGFR-2 | 1.81 | | |

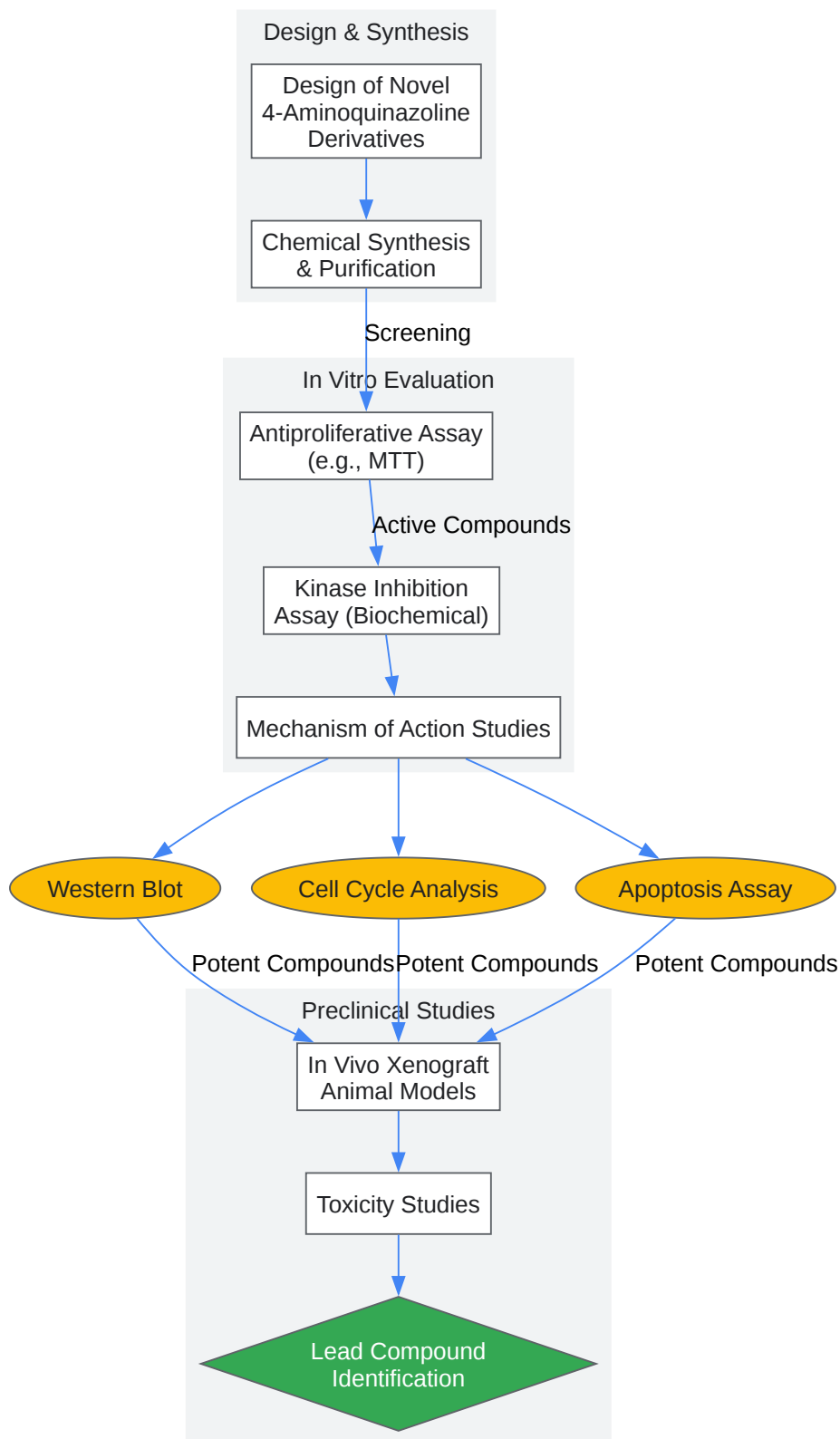
Table 3: PI3K/Akt/mTOR Pathway Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (μM) | Reference |
|-------------|---------------|---------------|-----------------|-----------|-----------|
| DHW-208 | PI3K (pan) | Not specified | T47D (Breast) | 0.81 | [16] |
| | mTOR | Not specified | MDA-MB-231 | 1.25 | [16] |
| Compound 6b | PI3Kα | 13.6 | HCT-116 (Colon) | 0.15 | [17] |

| PQQ | mTOR | 64 | HL-60 (Leukemia)| Not specified |[23] |

Experimental Protocols

The evaluation of novel 4-aminoquinazoline derivatives involves a standard cascade of in vitro assays to determine their efficacy and mechanism of action.



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Caption: General workflow for the preclinical evaluation of anticancer compounds.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.

Materials:

- Cancer cell lines (e.g., A549, MCF-7, HCT-116)[17][24]
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well microplates
- Test compound (4-aminoquinazoline derivative) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Gefitinib).
- Incubate the plate for 48-72 hours at 37°C, 5% CO₂. [24]

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Analysis

This protocol is used to determine if a compound inhibits the phosphorylation of key proteins in a signaling pathway.[\[16\]](#)[\[17\]](#)

Materials:

- Cancer cells treated with the test compound
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

- Imaging system

Procedure:

- Cell Lysis: Treat cells with the test compound for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to their total protein levels and compare treated samples to the vehicle control. Use β -actin as a loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression.[\[17\]](#)

Materials:

- Cancer cells treated with the test compound
- PBS
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Cell Treatment and Harvesting:** Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
- **Fixation:** Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
- **Staining:** Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- **Data Acquisition:** Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
- **Analysis:** Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

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